Azido-PEG4-NHS-ester
Description
Overview of Heterobifunctional PEG Linkers in Bioorthogonal Chemistry
Heterobifunctional linkers are molecules with two different reactive ends, allowing for the sequential and specific attachment of two different molecular entities. biochempeg.com The inclusion of a polyethylene (B3416737) glycol (PEG) chain as a spacer between these reactive ends imparts several advantageous properties. PEG is a hydrophilic polymer known for its biocompatibility, water solubility, and ability to reduce non-specific interactions. chempep.com These characteristics are highly desirable in biological applications, as they can improve the solubility and stability of the resulting conjugate. cd-bioparticles.net
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. unimi.it Heterobifunctional PEG linkers are central to this field. They enable the connection of bioorthogonal reactive groups, like azides, to biomolecules. chempep.com This allows for the precise labeling and tracking of molecules such as proteins, lipids, and glycans within their natural cellular environment, providing unique insights into complex biological systems. unimi.itbiochempeg.com
Significance of Azide (B81097) and NHS Ester Functionalities in Bioconjugation
The power of Azido-PEG4-CH2CO2-NHS lies in the distinct reactivity of its two terminal functional groups: the azide and the NHS ester.
NHS Ester: The N-hydroxysuccinimide ester is a highly reactive group that specifically targets primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues in proteins or at the N-terminus of a polypeptide chain. nih.gov This reaction forms a stable and covalent amide bond. The reaction is most efficient at a pH range of 7 to 9. nih.gov This amine-reactivity makes the NHS ester an ideal tool for attaching the linker to proteins, antibodies, or other amine-containing biomolecules. biochempeg.com
Azide Group: The azide group is one of the most common functionalities used in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. Azides are largely absent from biological systems, preventing unwanted side reactions. fishersci.com They react specifically with alkyne-containing molecules in a reaction known as the Azide-Alkyne Cycloaddition. nih.gov This can be catalyzed by copper (CuAAC) or proceed without a metal catalyst using a strained cyclooctyne (B158145) (SPAAC), which is particularly useful for applications in living cells where copper can be toxic. biochempeg.combiochempeg.com
This dual functionality allows a researcher to first attach the linker to a protein via the NHS ester and then use the azide group to "click" on a second molecule of interest, such as a fluorescent dye, a drug molecule, or a nanoparticle. chemimpex.com
Historical Context and Evolution of PEG-Based Linkers in Translational Research
The use of polyethylene glycol in biomedical applications, a process known as PEGylation, dates back to the 1970s. chempep.comnih.gov Initially, researchers conjugated PEG to proteins to reduce their immunogenicity and extend their circulation time in the bloodstream. chempep.comhuatengsci.com This foundational work demonstrated the potential of PEG to improve the therapeutic properties of protein-based drugs. nih.gov
A significant milestone occurred in 1990 with the FDA approval of Adagen® (pegademase bovine), the first PEGylated drug, for treating severe combined immunodeficiency disease. huatengsci.comnih.gov This success spurred further research and development in PEGylation technology. Throughout the 1990s, the focus shifted from using polydisperse (variably sized) PEG chains to monodisperse (uniformly sized) PEG linkers. chempep.comnih.gov This development allowed for more precise control over the structure and properties of the final bioconjugate.
The evolution continued from simple homobifunctional linkers (with two identical reactive groups) to more complex heterobifunctional and branched structures. chempep.com The integration of bioorthogonal reactive groups like azides and alkynes into these linkers in the 2000s, driven by the advent of click chemistry, represented a major leap forward. nih.govnih.gov This allowed for the development of highly specific and versatile linkers like Azido-PEG4-CH2CO2-NHS, which are now instrumental in creating advanced drug delivery systems, diagnostic agents, and research tools. nih.govhuatengsci.com
Emerging Trends in the Application of Azido-PEG4-CH2CO2-NHS
The unique properties of Azido-PEG4-CH2CO2-NHS continue to drive innovation in biomedical research. Current and emerging applications leverage its ability to create stable, well-defined bioconjugates.
Targeted Drug Delivery: This linker is used to create antibody-drug conjugates (ADCs) and functionalized nanoparticles. chemimpex.comcd-bioparticles.net By attaching a targeting antibody to a potent drug via the linker, the therapeutic agent can be delivered specifically to cancer cells, enhancing efficacy while reducing side effects on healthy tissues. cd-bioparticles.net
Development of PROTACs: Proteolysis-targeting chimeras (PROTACs) are an emerging class of drugs designed to degrade specific disease-causing proteins. Azido-PEG linkers are integral in synthesizing these molecules, connecting a protein-targeting end with a component that recruits the cell's natural protein disposal machinery.
Advanced Imaging and Diagnostics: The linker facilitates the attachment of imaging agents (like fluorescent dyes or MRI contrast agents) to biomolecules, enabling the visualization of biological processes in real-time within living organisms. chemimpex.com This is crucial for developing sensitive diagnostic assays and for tracking the progression of diseases like cancer.
Surface Modification: Azido-PEG4-CH2CO2-NHS can be used to modify the surfaces of medical devices or nanoparticles. chempep.com The PEG component helps to create non-fouling surfaces that resist non-specific protein adsorption, improving biocompatibility. chempep.com The azide group provides a handle for further functionalization, allowing for the attachment of specific biomolecules to these surfaces. chemimpex.com
Data Tables
Table 1: Physicochemical Properties of Azido-PEG4-CH2CO2-NHS
| Property | Value |
|---|---|
| Molecular Formula | C14H22N4O8 nih.gov |
| Molecular Weight | 374.35 g/mol nih.gov |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetate nih.gov |
| CAS Number | 1807534-82-2 nih.gov |
| Solubility | Soluble in DMSO, DMF, DCM chemdad.com |
Table 2: Functional Group Reactivity
| Functional Group | Reactive Partner | Resulting Bond | Key Features |
|---|---|---|---|
| N-hydroxysuccinimide (NHS) Ester | Primary Amines (-NH2) | Amide | Forms a stable, covalent bond; reaction is pH-dependent (optimal pH 7-9). nih.gov |
| Azide (N3) | Alkynes, BCN, DBCO | Triazole | Bioorthogonal reaction; can be copper-catalyzed (CuAAC) or strain-promoted (SPAAC) for use in living systems. biochempeg.com |
Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O8/c15-17-16-3-4-22-5-6-23-7-8-24-9-10-25-11-14(21)26-18-12(19)1-2-13(18)20/h1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXUNGLWTNJERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601119214 | |
| Record name | Acetic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601119214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807534-82-2 | |
| Record name | Acetic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807534-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601119214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications in Advanced Bioconjugation Strategies
Protein and Peptide Functionalization.
The distinct chemical properties of Azido-PEG4-CH2CO2-NHS make it highly effective for modifying proteins and peptides. The NHS ester allows for initial attachment to the protein backbone, introducing a versatile azide (B81097) handle for further specific chemical modifications.
Site-Specific Labeling and Modification.
Azido-PEG4-CH2CO2-NHS enables precise, site-specific labeling of proteins and peptides. The NHS ester at one end of the linker forms a stable amide bond by reacting with primary amine groups, which are typically found on the N-terminus of a protein or the side chain of lysine (B10760008) residues. This initial step effectively tethers the azido-PEG4 moiety to the protein.
Following this attachment, the terminal azide group serves as a chemical handle for "click" chemistry. This allows for the highly efficient and specific conjugation of a second molecule of interest, such as a fluorescent dye, a therapeutic drug, or another biomolecule that has been pre-functionalized with a complementary alkyne group. This two-step strategy affords researchers a high degree of control, ensuring that labeling occurs at the intended site while minimizing non-specific reactions. The integrated PEG4 spacer also enhances the solubility of the final protein conjugate.
Preparation of Protein-Polymer Conjugates
The creation of protein-polymer conjugates is a widely used strategy to enhance the therapeutic characteristics of proteins, notably by increasing their stability and extending their circulation time in the body. Azido-PEG4-CH2CO2-NHS is a key reagent in this process. The conjugation begins with the reaction of the NHS ester with available amine groups on the protein's surface. The newly introduced azide groups can then act as anchor points for attaching pre-formed, alkyne-functionalized polymers (a "grafting to" approach) or as initiation sites for growing polymer chains directly from the protein surface (a "grafting from" approach). This methodology provides precise control over the placement and number of polymer chains attached to the protein, allowing for the synthesis of well-defined and homogeneous protein-polymer conjugates with improved biological performance.
Engineering of Multi-Functional Protein Constructs
The introduction of an azide group onto a protein using Azido-PEG4-CH2CO2-NHS facilitates the engineering of complex, multi-functional protein constructs. Once the protein is tagged with the azide handle, this group can be used to attach a wide array of other molecules through click chemistry. For example, a single protein can be endowed with multiple new functions, such as a targeting ligand to guide it to specific cells, combined with a therapeutic agent for treatment or an imaging probe for diagnostics. This modular assembly allows for the construction of sophisticated, multi-component systems designed with tailored functionalities for advanced therapeutic and research applications.
Oligonucleotide and Nucleic Acid Conjugation.
The conjugation of oligonucleotides and nucleic acids to other molecules is fundamental for developing advanced therapeutic and diagnostic tools. Azido-PEG4-CH2CO2-NHS serves as an efficient linker to achieve these modifications.
Synthesis of Cyclic Oligonucleotides for Research
The "click chemistry" functionality of Azido-PEG4-CH2CO2-NHS is instrumental in the synthesis of cyclic oligonucleotides. genelink.com This process typically involves the introduction of an azide group to an amino-modified oligonucleotide using the NHS ester end of the linker. windows.netgenelink.com The azide-modified oligonucleotide can then be reacted with an alkyne-modified oligonucleotide through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage, resulting in a cyclic structure. genelink.com
These cyclic oligonucleotides are of significant interest in biomedical research due to their enhanced stability in serum compared to their linear counterparts, making them promising candidates for in vivo applications. genelink.com
Table 1: Key Steps in Cyclic Oligonucleotide Synthesis using Azido-PEG4-CH2CO2-NHS
| Step | Description | Key Reagents |
| 1. Oligonucleotide Functionalization | An oligonucleotide is synthesized with a primary amine group. genelink.com | Amino-modified oligonucleotide |
| 2. Azide Introduction | The amino-modified oligonucleotide is reacted with Azido-PEG4-CH2CO2-NHS to introduce an azide group. genelink.com | Azido-PEG4-CH2CO2-NHS |
| 3. Cyclization via Click Chemistry | The azide-modified oligonucleotide is reacted with a terminal alkyne-modified oligonucleotide. genelink.com | Alkyne-modified oligonucleotide, Copper(I) catalyst |
Carbohydrate and Glycoconjugate Derivatization
The ability to modify carbohydrates and create complex glycoconjugates is crucial for studying and targeting various biological processes. Azido-PEG4-CH2CO2-NHS serves as a versatile linker in this context.
Labeling of Sugars for Cellular Tracking
The NHS ester of Azido-PEG4-CH2CO2-NHS can be used to attach the linker to amine-functionalized sugars. The resulting azide-labeled sugar can then be utilized in various "click" reactions, for instance, with fluorescent probes containing a compatible reactive group like an alkyne. This strategy allows for the tracking and visualization of sugars in cellular environments, providing insights into their metabolic pathways and localization. While direct evidence for Azido-PEG4-CH2CO2-NHS in this specific application is emerging, the principles of bioorthogonal chemistry support its utility. The metabolic labeling of cancer cells with azide-modified sugars has been demonstrated, which can then react with molecules containing dibenzocyclooctyne (DBCO) groups for specific binding. nih.gov
Synthesis of Glycoconjugates for Receptor Targeting
The synthesis of multivalent glycoconjugates for targeted receptor engagement is a powerful strategy in drug delivery and immunology. chemrxiv.org Azido-PEG4-CH2CO2-NHS can play a role in constructing these complex architectures. For instance, a heterobifunctional linker strategy can be employed to create glycoconjugates that display multiple carbohydrate epitopes. ualberta.ca In such a strategy, an amine-containing carbohydrate can be reacted with the NHS ester of a linker like Azido-PEG4-CH2CO2-NHS. The azide group then provides a point of attachment for another molecule or scaffold through click chemistry. chemrxiv.org This modular approach allows for the creation of well-defined glycoconjugates with the potential to target specific cell surface receptors. chemrxiv.orgualberta.ca Research has shown the successful synthesis of heterobifunctional glycoconjugates capable of engaging multiple receptors on B cells. chemrxiv.org
Lipid and Liposome (B1194612) Functionalization
Lipid-based nanoparticles, including lipid nanoparticles (LNPs) and liposomes, are leading platforms for drug delivery. Surface functionalization of these carriers is essential for targeted delivery and improved therapeutic outcomes.
Incorporation into Lipid Nanoparticles (LNPs)
Azido-PEG4-CH2CO2-NHS can be used to modify the surface of LNPs. Typically, LNPs are formulated with lipids containing a reactive group, such as an amine. The NHS ester of Azido-PEG4-CH2CO2-NHS can then react with these amines to introduce azide functionalities onto the LNP surface. These azide groups can subsequently be used for "click" reactions to attach targeting ligands or other molecules. While the provided search results highlight the use of DBCO-PEG4-NHS ester for LNP functionalization, the same principle applies to the use of Azido-PEG4-CH2CO2-NHS for introducing azide groups. researchgate.net The ability to modify LNP surfaces with targeting moieties is crucial for enhancing delivery to specific cell types. nih.gov
Surface Modification of Liposomes for Drug Delivery
The surface of liposomes can be engineered to achieve selective cell targeting and to prevent rapid clearance from the body. nih.gov Azido-PEG4-CH2CO2-NHS provides a means to achieve this functionalization. Liposomes can be prepared to include phospholipids (B1166683) with primary amine head groups. The NHS ester of the linker can then react with these amines, decorating the liposome surface with azide groups. medkoo.com These azide-functionalized liposomes can then be conjugated with targeting ligands, such as peptides or antibodies, that have been modified with a complementary alkyne group. nih.govresearchgate.net This "click" chemistry approach allows for the efficient and specific attachment of targeting moieties to the liposome surface, enhancing their ability to deliver drug payloads to specific cells or tissues. researchgate.netresearchgate.netnih.gov
Table 2: Research Findings on Liposome and LNP Functionalization
| Application | Key Finding | Reference |
| LNP Targeting | DBCO-functionalized lipids can be incorporated into LNPs to enable "click" reactions with azide-labeled cancer cells for targeted mRNA delivery. nih.gov | nih.gov |
| Liposome Functionalization | A DBCO-PEG4-NHS ester was used to introduce DBCO groups onto the surface of liposomes containing primary amines for subsequent antibody conjugation via click chemistry. researchgate.net | researchgate.net |
| Targeted Drug Delivery | Antibody-modified liposomes can selectively deliver encapsulated drugs to target cells. nih.gov | nih.gov |
| Cardiovascular Drug Delivery | Surface modification of liposomes with targeting ligands can facilitate selective delivery to specific vascular regions. nih.gov | nih.gov |
Conjugation to Nanomaterials and Surfaces
The heterobifunctional linker Azido-PEG4-CH2CO2-NHS serves as a critical tool in the surface modification of various nanomaterials and biomaterial surfaces. This linker possesses two key functional groups: an N-hydroxysuccinimide (NHS) ester and an azide group, separated by a hydrophilic tetra-polyethylene glycol (PEG4) spacer. The NHS ester readily reacts with primary amine groups (-NH2) to form stable amide bonds, while the azide group enables covalent attachment to alkyne-containing molecules through copper-catalyzed or strain-promoted click chemistry. medkoo.comcd-bioparticles.netcd-bioparticles.net The PEG spacer enhances the water solubility of the conjugate and can reduce non-specific binding. medkoo.comcd-bioparticles.net These characteristics make it a versatile reagent for tethering biomolecules and other functionalities to surfaces for a wide range of applications in bioconjugation.
Surface Functionalization of Nanoparticles (e.g., Gold Nanoparticles, Polymeric Nanoparticles)
The functionalization of nanoparticle surfaces is crucial for their application in diagnostics and therapeutics, enhancing their stability, biocompatibility, and targeting capabilities. nih.govnih.gov Azido-PEG4-CH2CO2-NHS is instrumental in this process, providing a robust method for creating functional and stable nanoparticle constructs.
For gold nanoparticles (AuNPs) , stability in complex biological media is a significant challenge. nih.govnih.gov One advanced strategy involves using (N)-heterocyclic carbene (NHC) ligands with a terminal azide group derived from linkers like Azido-PEG4-CH2CO2-NHS. These PEGylated NHC ligands show a strong binding affinity to the AuNP surface, leading to exceptional colloidal stability across various biologically relevant conditions. nih.gov The process can involve a top-down approach where an existing coating, such as oleylamine, on the AuNP is replaced by the azide-terminated PEG-NHC ligand. nih.gov The terminal azide group, introduced by the linker, then serves as a versatile handle for subsequent derivatization via bioorthogonal "click chemistry," allowing for the attachment of targeting vectors or therapeutic agents without compromising the nanoparticle's stability. nih.govnih.gov
In the case of polymeric nanoparticles , such as those made from poly(lactic-co-glycolic)acid (PLGA), surface modification is essential for applications like drug delivery. nih.govunimi.it If the polymer surface presents or is modified to present primary amine groups, the NHS ester of Azido-PEG4-CH2CO2-NHS can be used to covalently attach the PEG linker. This creates a hydrophilic PEG shield that can reduce immunogenicity and improve circulation time. The terminal azide group allows for the attachment of specific ligands for targeted drug delivery or imaging agents. unimi.it For instance, cell membranes metabolically engineered to display azide groups have been used to coat PLGA nanoparticles, demonstrating the utility of the azide group as a conjugation point. unimi.it
| Nanoparticle Type | Functionalization Strategy | Key Findings & Advantages | Reference |
|---|---|---|---|
| Gold Nanoparticles (AuNPs) | Use of azide-terminal PEGylated (N)-heterocyclic carbene (NHC) ligands. | Robust binding affinity of NHC to the gold surface enhances colloidal stability in biological media. The azide terminus allows for post-synthesis modification via click chemistry. | nih.govnih.gov |
| Polymeric Nanoparticles (e.g., PLGA) | Covalent attachment of the linker to amine-functionalized surfaces; subsequent click chemistry. | Creates a hydrophilic PEG shield, improving solubility and reducing immunogenicity. The azide handle enables conjugation of targeting ligands or other molecules for specific functions. | nih.govunimi.it |
Modification of Biomaterial Surfaces for Cell Adhesion and Sensing
Modifying biomaterial surfaces is a key strategy in tissue engineering and diagnostics to control cellular interactions and detect biological analytes. nih.gov Azido-PEG4-CH2CO2-NHS provides a means to create bio-functional interfaces with enhanced specificity and biocompatibility.
For promoting cell adhesion , particularly in vascular tissue engineering, surfaces can be modified with specific peptides that are recognized by endothelial cells, such as RGD, YIGSR, or REDV. nih.gov If these peptides contain a free primary amine, the NHS ester of the linker can be used to immobilize them onto an amine-reactive surface. This process results in a surface that selectively promotes the adhesion and proliferation of endothelial cells, which is critical for the success of artificial vascular grafts. nih.gov The hydrophilic PEG4 spacer helps to present the peptide away from the surface, potentially increasing its accessibility to cell surface receptors.
For biosensing applications , the linker is used to functionalize sensor surfaces, such as those on biosensors. The NHS ester can attach to an amine-modified sensor surface, presenting an array of azide groups. semanticscholar.org These azide groups can then be used to immobilize alkyne-modified capture probes (like antibodies, nucleic acids, or enzymes) via click chemistry. semanticscholar.org This method offers a controlled and efficient way to create a densely functionalized sensor surface, leading to improved sensitivity and performance of the biosensor. The stable covalent linkage ensures that the capture probes are robustly attached, even under various assay conditions.
| Application | Modification Approach | Purpose & Outcome | Reference |
|---|---|---|---|
| Cell Adhesion | Immobilization of cell-adhesive peptides (e.g., RGD, YIGSR) onto a biomaterial surface using the linker. | Creates a surface that selectively recruits and binds specific cell types, such as endothelial cells, to improve tissue integration and endothelialization of vascular grafts. | nih.gov |
| Biosensing | Attachment of the linker to the sensor surface, followed by click chemistry to immobilize alkyne-modified capture probes. | Provides a stable and reproducible method for functionalizing sensor surfaces, leading to enhanced detection sensitivity and specificity for target analytes. | semanticscholar.org |
Preparation of Functionalized Quantum Dots for Imaging
Quantum dots (QDs) are semiconductor nanocrystals whose unique optical properties make them highly suitable for biomedical imaging. nih.gov However, for in-vivo applications, their surfaces must be functionalized to ensure biocompatibility and enable specific targeting. Covalent conjugation using chemistries like EDC/NHS coupling is a common strategy. nih.gov
The Azido-PEG4-CH2CO2-NHS linker is well-suited for this purpose. The process typically begins with QDs that have been capped with ligands presenting primary amine groups. The NHS ester of the linker reacts with these amines, covalently attaching the Azido-PEG4 moiety to the QD surface. nih.gov This step accomplishes two goals simultaneously: it coats the QD with a hydrophilic PEG layer, which improves its solubility and stability in aqueous biological environments, and it decorates the surface with terminal azide groups.
These azide-functionalized QDs become a versatile platform for further modification. nih.gov Using click chemistry, various alkyne-modified molecules can be attached to the QD surface. This can include targeting ligands (such as peptides or antibodies) to direct the QDs to specific cells or tissues, or other imaging agents for multimodal imaging. nih.govbiorxiv.org This two-step functionalization strategy provides a high degree of control over the final composition and properties of the imaging probe.
| Step | Description | Purpose | Reference |
|---|---|---|---|
| 1. Initial Surface | Start with QDs that are functionalized with primary amine groups on their surface. | Provides a reactive site for the NHS ester. | nih.gov |
| 2. Ligation | React the amine-functionalized QDs with Azido-PEG4-CH2CO2-NHS. The NHS ester forms a stable amide bond with the surface amines. | Covalently attaches the PEG-azide linker, introducing a hydrophilic spacer and a terminal azide group. | cd-bioparticles.netnih.gov |
| 3. Bioorthogonal Conjugation | React the azide-functionalized QDs with an alkyne-containing molecule (e.g., targeting ligand, dye) via a click chemistry reaction. | Attaches the desired functional moiety for specific targeting or imaging applications. | nih.govbiorxiv.org |
Research Applications in Drug Development and Delivery Systems
Antibody-Drug Conjugates (ADCs)
The design of ADCs using the Azido-PEG4-CH2CO2-NHS linker is based on its heterobifunctional nature, which allows for a sequential and controlled conjugation process. axispharm.commedkoo.com The NHS ester end of the molecule is highly reactive toward primary amine groups, such as those found on the lysine (B10760008) residues of a monoclonal antibody. medkoo.com This reaction forms a stable amide bond, covalently attaching the linker to the antibody.
The other end of the linker features an azide (B81097) group. This group is a key component for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. medkoo.com The azide group can readily react with a payload molecule that has been modified to contain a terminal alkyne group (or a strained cycloalkyne like BCN or DBCO for copper-free click chemistry). medkoo.commedchemexpress.com This reaction, known as an azide-alkyne cycloaddition, creates a stable triazole linkage, completing the formation of the ADC. medkoo.com This two-step strategy allows for the precise attachment of cytotoxic payloads to an antibody, a fundamental principle in modern ADC design. biochempeg.com
The polyethylene (B3416737) glycol (PEG) component of the linker is not merely a spacer; it critically influences the ADC's physicochemical and pharmacological properties. americanpharmaceuticalreview.comwuxiapptec.com The PEG4 unit in Azido-PEG4-CH2CO2-NHS imparts specific characteristics that can be fine-tuned to optimize ADC performance. sigmaaldrich.com
Pharmacokinetics and Stability: The length of the PEG chain has a direct impact on the ADC's pharmacokinetics (PK) and stability. biochempeg.comwuxiapptec.com
Stability: Shorter linkers can enhance ADC stability by keeping the payload nestled within the steric shield provided by the antibody structure, reducing its exposure to the systemic circulation and preventing premature cleavage or degradation. biochempeg.com Conversely, an overly long linear PEG spacer might increase the payload's exposure to the aqueous environment, potentially decreasing stability. americanpharmaceuticalreview.com
Efficacy and Toxicity: Studies have shown a clear correlation between PEG length and ADC performance. In one study using non-binding IgG ADCs with a drug-to-antibody ratio (DAR) of 8, increasing the PEG length from 0 to 12 units led to slower ADC uptake by tissues and lower peak concentrations of the released payload, which in turn reduced off-target toxicity. wuxiapptec.com The exposure of the ADC in circulation increased with PEG length, reaching a plateau at a PEG8 length. wuxiapptec.com This suggests that by modulating PEG length, the non-specific tissue distribution and resulting toxicity can be effectively managed. wuxiapptec.com
The following table summarizes key research findings on the impact of PEG linker length on ADC properties.
| Feature | Impact of Increasing PEG Linker Length | Research Finding | Citation |
| Hydrophilicity | Increases | Hydrophilic linkers are a valid strategy to mask the inherent hydrophobicity of cytotoxic drugs. | researchgate.net |
| Pharmacokinetics (PK) | Improved circulation time and exposure | In a rat study, ADC exposure increased with PEG length, plateauing around 8 PEG units. Longer PEGs (8, 12, 24) showed clearance rates similar to the naked antibody. | wuxiapptec.comsigmaaldrich.com |
| Off-Target Toxicity | Reduced | ADCs with PEG chains of 4, 8, or 12 units showed slower non-specific uptake and lower payload concentrations in tissues, reducing hematological toxicity compared to ADCs with no PEG. | wuxiapptec.com |
| Efficacy | Can be optimized | Efficacy was rescued as PEG length increased in a mouse tumor model. | sigmaaldrich.com |
| Stability | Dependent on architecture | Shorter linkers can offer better stability by keeping the payload within the antibody's spatial shield. However, linker configuration can also be designed to shield payloads from enzymatic degradation. | biochempeg.comamericanpharmaceuticalreview.com |
The preclinical evaluation of any ADC is a comprehensive process that includes studies on antibody-antigen binding, in vitro cytotoxicity, in vivo anti-tumor efficacy, pharmacokinetics, and toxicology. nih.gov The choice of linker chemistry is a critical component that is scrutinized during this phase. nih.gov While PEGylated linkers are common in ADCs that have reached clinical trials, such as the PEG8 linker found in Zynlonta and Trodelvy, specific information regarding the clinical development of ADCs utilizing the precise Azido-PEG4-CH2CO2-NHS linker is not prominently available in public-domain research. americanpharmaceuticalreview.com The development pipeline includes over 30 ADCs in various clinical phases, but the exact linker composition for each is often proprietary. nih.gov The general trend, however, points toward the increasing use of hydrophilic and precisely engineered linkers to improve the therapeutic index of next-generation ADCs. researchgate.netamericanpharmaceuticalreview.com
Impact of PEG Linker Length and Stability on ADC Efficacy
PROTAC Linkers and Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic molecules designed to hijack the body's own protein disposal system to eliminate disease-causing proteins. medchemexpress.com A PROTAC consists of two active ligands connected by a chemical linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.com
Azido-PEG4-CH2CO2-NHS serves as a versatile building block for constructing PROTACs. medchemexpress.comglycomindsynth.com Similar to its application in ADCs, its bifunctional nature is key to its role. The synthesis of a PROTAC requires the sequential attachment of two different small molecule ligands. The NHS ester can be used to react with an amine-containing ligand (either for the target protein or the E3 ligase), while the azide group provides a handle for a click chemistry reaction with the second ligand, which would be modified with an alkyne group. medkoo.commedchemexpress.com This modular approach allows for the systematic synthesis of libraries of PROTACs with varying linkers to identify the optimal construct for degrading a specific target protein.
The linker in a PROTAC is not a passive component; it is a critical determinant of the molecule's efficacy. Its length, flexibility, and chemical composition dictate the spatial orientation of the two ligands, which in turn affects the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase). The PEG4 moiety in Azido-PEG4-CH2CO2-NHS provides a degree of flexibility and hydrophilicity to the linker. These properties can enhance the PROTAC's solubility and cell permeability, which are essential for its biological activity. The optimization of PROTAC activity often involves synthesizing analogues with different linker lengths (e.g., PEG2, PEG3, PEG6) to find the ideal distance and geometry that maximizes the efficiency of ubiquitination and subsequent degradation of the target protein.
Role of Azido-PEG4-CH2CO2-NHS in PROTAC Synthesis
Controlled Drug Release Systems
The design of controlled drug release systems is a cornerstone of modern pharmacology, aiming to enhance therapeutic efficacy while minimizing side effects. Azido-PEG4-CH2CO2-NHS serves as a critical component in the engineering of such systems, enabling the development of advanced drug delivery vehicles, stimuli-responsive hydrogels, and targeted drug carriers.
Development of PEGylated Drug Delivery Vehicles
PEGylation, the process of attaching PEG chains to molecules, is a widely adopted strategy to improve the pharmacokinetic properties of therapeutic agents. nih.gov The incorporation of a PEG spacer, such as the one in Azido-PEG4-CH2CO2-NHS, can increase the solubility and stability of drugs, prolong their circulation time in the bloodstream, and reduce their immunogenicity. mdpi.com
The Azido-PEG4-CH2CO2-NHS linker facilitates the creation of these PEGylated vehicles through its dual reactive ends. The NHS ester group readily reacts with primary amines (-NH2) on drug molecules or carrier systems, forming a stable amide bond. preprints.orgbroadpharm.com This allows for the covalent attachment of the PEG linker to a variety of therapeutic proteins, peptides, or other amine-containing compounds. preprints.org The terminal azide group then provides a handle for further modification via "click chemistry," a highly efficient and specific reaction. creativepegworks.com This azide can react with an alkyne-modified carrier molecule, such as a nanoparticle or liposome (B1194612), to create a stable, PEGylated drug delivery vehicle. creativepegworks.com This modular approach allows for the separate synthesis and optimization of the drug and the carrier before they are conjugated.
Table 1: Functional Groups of Azido-PEG4-CH2CO2-NHS and Their Roles in PEGylated Vehicle Development
| Functional Group | Reactive Partner | Bond Formed | Purpose in Drug Delivery Vehicle |
| N-hydroxysuccinimide (NHS) ester | Primary amine (-NH2) | Amide | Covalent attachment to therapeutic molecules (e.g., proteins, peptides). broadpharm.com |
| Azide (-N3) | Alkyne or cyclooctyne (B158145) | Triazole | Conjugation to a carrier system (e.g., nanoparticle, liposome) via click chemistry. creativepegworks.comrsc.org |
| Polyethylene Glycol (PEG4) | - | - | Enhances solubility, stability, and circulation time of the conjugate. nih.gov |
Hydrogel Formation and Drug Encapsulation
Hydrogels are three-dimensional, water-swollen polymer networks that can be used to encapsulate and release drugs in a controlled manner. nih.govacs.org The formation of these hydrogels can be precisely controlled using bifunctional linkers like Azido-PEG4-CH2CO2-NHS. preprints.org
In this context, the linker can be used to crosslink polymer chains to form the hydrogel matrix. For instance, a multi-arm PEG polymer functionalized with alkyne groups can be reacted with Azido-PEG4-CH2CO2-NHS. The azide groups on the linker will "click" with the alkyne groups on the multi-arm PEG, forming a crosslinked hydrogel network. rsc.org The NHS ester end of the linker can be used to simultaneously or sequentially conjugate a therapeutic drug containing a primary amine. This results in the drug being covalently entrapped within the hydrogel matrix, allowing for sustained release as the hydrogel degrades. acs.org This method is particularly useful for encapsulating sensitive biological materials due to the mild reaction conditions of click chemistry. acs.org
Targeted Drug Delivery Strategies
Targeted drug delivery aims to concentrate a therapeutic agent at the site of disease, thereby increasing its efficacy and reducing systemic toxicity. utoronto.ca Heterobifunctional linkers like Azido-PEG4-CH2CO2-NHS are instrumental in developing these targeted strategies. purepeg.com
The dual functionality of the linker allows for the conjugation of both a drug and a targeting ligand to a central carrier, such as a nanoparticle. For example, the NHS ester can be used to attach a chemotherapeutic drug, while the azide group can be used to "click" on a targeting moiety, such as an antibody or a peptide that specifically recognizes cancer cells. utoronto.capurepeg.com In one such strategy, a zirconium-based nanoscale metal-organic framework (nMOF) was first functionalized with azide groups. An alkyne-PEG linker was then attached via click chemistry, and a targeting peptide (F3) was subsequently conjugated to the PEG. This system, loaded with the drug doxorubicin, showed enhanced accumulation in targeted cancer cells. acs.org Azido-PEG4-CH2CO2-NHS is ideally suited for such applications, providing a systematic way to construct multifunctional drug delivery systems.
Vaccine Development and Immunomodulation
The precise construction of vaccine components is crucial for eliciting a desired immune response. Azido-PEG4-CH2CO2-NHS offers a versatile tool for the conjugation of antigens and for the development of advanced vaccine platforms like mRNA vaccines.
Conjugation to Antigens for Enhanced Immunogenicity
The way an antigen is presented to the immune system can significantly impact the strength and nature of the immune response. Covalently attaching antigens to carrier molecules or adjuvants using linkers can enhance their immunogenicity. frontiersin.org PEGylation of antigenic peptides has been shown to improve their bioavailability and can modulate the immune response. frontiersin.org
Azido-PEG4-CH2CO2-NHS can be used to conjugate an antigen to a larger carrier, such as a protein or a nanoparticle, which can improve its recognition and uptake by antigen-presenting cells. The NHS ester can react with amine groups on the antigen, while the azide can be used to attach the conjugate to a carrier system. This co-delivery of the antigen and a carrier or adjuvant to the same immune cell can lead to a more robust and effective immune response. While some studies have shown that PEGylation can reduce the immunogenicity of proteins, in the context of vaccines, it can be used to increase the half-life of an antigen, allowing for a prolonged exposure to the immune system. frontiersin.org
Development of mRNA-Based Vaccines
The success of COVID-19 vaccines has highlighted the potential of mRNA technology. These vaccines typically use lipid nanoparticles (LNPs) to protect the fragile mRNA molecule and facilitate its delivery into cells. nih.gov PEGylated lipids are a critical component of these LNPs, as they stabilize the particles and prevent their aggregation. mdpi.comnih.govmdpi.com
Azido-PEG4-CH2CO2-NHS can be utilized in the synthesis of custom PEGylated lipids for LNP formulations. A lipid molecule containing a primary amine can be reacted with the NHS ester of the linker. The resulting Azido-PEG4-lipid can then be incorporated into the LNP. The azide group on the surface of the LNP provides a site for further functionalization through click chemistry. For example, targeting ligands could be attached to the LNP surface to direct the vaccine to specific immune cells, such as dendritic cells, potentially enhancing the vaccine's efficacy. While standard mRNA vaccines often use linear PEG-lipids, the ability to create functionalized PEG-lipids using linkers like Azido-PEG4-CH2CO2-NHS opens up possibilities for developing next-generation, targeted mRNA vaccines. digitellinc.commdpi.com
Table 2: Potential Applications of Azido-PEG4-CH2CO2-NHS in mRNA Vaccine Development
| LNP Component | Role of Azido-PEG4-CH2CO2-NHS | Potential Advantage |
| PEGylated Lipid | Synthesis of a lipid with a terminal azide group via NHS ester chemistry. | Creation of a stable LNP with a "clickable" surface for further modification. mdpi.commdpi.com |
| Surface Ligand | Conjugation of a targeting moiety (e.g., antibody, peptide) to the azide-functionalized LNP surface. | Targeted delivery of mRNA to specific antigen-presenting cells, potentially enhancing the immune response. digitellinc.com |
Applications in Molecular Imaging and Diagnostics
Development of Molecular Probes
Molecular probes are essential for visualizing and understanding biological processes at the molecular level. Azido-PEG4-CH2CO2-NHS serves as a versatile linker for constructing these probes, enabling the attachment of imaging agents to targeting moieties. chempep.comcd-bioparticles.net
Azido-PEG4-CH2CO2-NHS is instrumental in preparing fluorescently labeled biomolecules for cellular imaging. The NHS ester end of the molecule readily reacts with primary amines on proteins, peptides, or other biomolecules. broadpharm.comthermofisher.com The azide (B81097) group can then be coupled with a fluorescent dye containing a compatible reactive group, such as an alkyne, through a click chemistry reaction. scbt.com This modular approach allows for the precise and stable attachment of a wide variety of fluorescent reporters. medkoo.com
The integrated PEG4 spacer offers several advantages in this context. It increases the water solubility of the probe, which is crucial for biological applications, and provides spatial separation between the biomolecule and the fluorescent dye. chempep.comthermofisher.com This separation can help to minimize steric hindrance and potential quenching of the fluorescent signal, leading to brighter and more reliable imaging results.
Key Features of Azido-PEG4-CH2CO2-NHS in Fluorescent Probe Development:
| Feature | Description | Reference |
| NHS Ester | Reacts with primary amines on biomolecules for covalent attachment. | broadpharm.com |
| Azide Group | Enables highly specific and efficient "click" chemistry ligation with alkyne-modified fluorophores. | medkoo.com |
| PEG4 Spacer | Enhances water solubility and reduces steric hindrance between the label and the biomolecule. | chempep.com |
In the realm of nuclear medicine, Azido-PEG4-CH2CO2-NHS facilitates the development of radiolabeled probes for PET and SPECT imaging. nih.gov These highly sensitive imaging modalities rely on the detection of gamma rays emitted by radionuclides. The "click" chemistry platform enabled by the azide group is particularly well-suited for radiolabeling, as the reactions are typically fast, efficient, and can be performed under mild conditions, which is important when working with short-lived isotopes. bachem.comnih.gov
The process generally involves first conjugating the Azido-PEG4-CH2CO2-NHS linker to a targeting molecule, such as an antibody or peptide, via the NHS ester. nih.gov Subsequently, a chelating agent functionalized with an alkyne group is attached through a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction. bachem.comnih.gov This chelator then securely holds a radionuclide, such as 18F for PET or 99mTc for SPECT. bachem.comrsc.org For example, research has shown the utility of azide-alkyne click chemistry for labeling biomolecules with 18F for PET imaging. bachem.com Similarly, this strategy has been employed to create 89Zr-labeled antibodies for immuno-PET, where site-specific labeling using an azide-functionalized linker can lead to improved tumor uptake compared to random conjugation methods. nih.gov
The modularity of this approach allows for the same targeting molecule to be labeled with different radionuclides for either PET or SPECT imaging, or even with fluorescent tags for complementary imaging modalities. plos.org
Azido-PEG4-CH2CO2-NHS also plays a role in the synthesis of contrast agents for MRI, which are used to enhance the visibility of internal body structures. nih.gov Gadolinium(III) (Gd) complexes are common T1 contrast agents, and their effectiveness can be improved by increasing their molecular size and rigidity. acs.org
Radiolabeling for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT)
Diagnostic Assay Development
The specific and reliable conjugation capabilities of Azido-PEG4-CH2CO2-NHS are highly beneficial for the development of sensitive and robust diagnostic assays. cd-bioparticles.net
In immunoassays like ELISA (Enzyme-Linked Immunosorbent Assay), Azido-PEG4-CH2CO2-NHS can be used to immobilize antibodies or antigens onto assay surfaces or to link them to reporter enzymes. tandfonline.com The NHS ester can react with amine groups on antibodies, while the azide group provides a handle for attaching the antibody to an alkyne-modified surface or another molecule via click chemistry. scbt.comaxispharm.com This covalent and oriented immobilization can improve the sensitivity and reproducibility of the assay compared to passive adsorption methods. nih.govmdpi.com
Click chemistry-based immobilization of peptides onto carrier proteins like BSA has been shown to create reliable ELISA systems. tandfonline.comnih.gov This approach offers a cost-effective and adaptable alternative to traditional conjugation methods. tandfonline.com The use of heterobifunctional crosslinkers with an NHS ester and a bioorthogonal group like azide allows for controlled, sequential reactions, which is advantageous in constructing complex assay formats. creative-proteomics.com
Azido-PEG4-CH2CO2-NHS is a valuable reagent for labeling antibodies and other affinity binders for the detection of disease biomarkers. cd-bioparticles.netsigmaaldrich.com The process involves conjugating the linker to a primary amine on the binder through its NHS ester. axispharm.com The resulting azide-functionalized binder can then be used in various detection schemes. For instance, it can be captured on a surface functionalized with an alkyne or used in a sandwich assay where a detection molecule carrying an alkyne group is "clicked" on.
This modularity allows for the development of multiplexed assays where different binders, each functionalized with the azide linker, can be detected with different reporter molecules. The hydrophilic PEG spacer helps to maintain the solubility and stability of the labeled binders, which is critical for their function in diagnostic tests. thermofisher.comcreativepegworks.com The ability to create stable, covalent linkages through click chemistry enhances the robustness and reliability of assays designed to detect and quantify low-abundance disease markers.
Integration into Immunoassays and Biosensors
: In Vivo Imaging Studies
The heterobifunctional linker Azido-PEG4-CH2CO2-NHS serves as a critical tool in the development of advanced probes for in vivo molecular imaging. Its architecture, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and an azide group for click chemistry, allows for the precise and stable conjugation of imaging moieties to biomolecules. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate, which can improve its pharmacokinetic properties for in vivo applications. medkoo.comresearchgate.net
Pharmacokinetic and Biodistribution Analysis of Azido-PEG4-CH2CO2-NHS Conjugates
A primary application of Azido-PEG4-CH2CO2-NHS in molecular imaging is to create conjugates whose behavior in a biological system can be quantitatively assessed. The pharmacokinetic profile—how a probe is absorbed, distributed, metabolized, and excreted—is fundamental to its efficacy and is significantly influenced by the linker. The inclusion of the PEG4 spacer generally helps to prolong circulation time and can influence tissue distribution. cd-bioparticles.net
Detailed research findings from preclinical studies provide insight into the in vivo behavior of biomolecules conjugated with this linker. In one such study, Azido-PEG4-NHS ester was used in the synthesis of a bimodal Positron Emission Tomography (PET) and fluorescence imaging agent targeting the glucagon-like peptide-1 receptor (GLP-1R). acs.org The probe, [⁶⁴Cu]Cu-E4-Fl, was based on the exendin-4 (B13836491) peptide. Its biodistribution was evaluated in tumor-bearing mice, revealing specific uptake in the tumor and notable accumulation in the kidneys, a primary clearance organ for peptides. The blood half-life of the agent was also determined, providing key pharmacokinetic data. acs.org
The biodistribution data for this probe is summarized in the table below.
Table 1: Biodistribution of ⁶⁴Cu-E4-Fl Conjugate in Tumor-Bearing Mice Data represents the mean percentage of the injected dose per gram of tissue (%ID/g) ± standard deviation.
| Organ | %ID/g |
|---|---|
| Blood | 0.1 ± 0.0 |
| Heart | 0.1 ± 0.0 |
| Lungs | 0.2 ± 0.1 |
| Liver | 0.3 ± 0.1 |
| Spleen | 0.2 ± 0.1 |
| Pancreas | 0.4 ± 0.1 |
| Kidneys | 15.2 ± 3.5 |
| Muscle | 0.1 ± 0.0 |
| Tumor | 1.1 ± 0.1 |
Data adapted from ZM Zeglis et al., Bioconjugate Chemistry, 2014. acs.org
In another study, an Azido-PEG4-NHS linker was integral to the construction of a dual-modality PET and near-infrared (NIR) fluorescence imaging probe for colorectal cancer. nih.gov The probe, ⁸⁹Zr-DFO-M5A-SW-IR800, was based on an anti-CEA monoclonal antibody. The choice of the long-lived radionuclide Zirconium-89 (⁸⁹Zr, half-life of 78.4 hours) was made to match the slow pharmacokinetics of the antibody, allowing for imaging at later time points when tumor-to-background ratios are optimal. nih.gov This highlights the linker's role in facilitating the creation of complex imaging agents whose components are tailored for specific in vivo behavior.
Longitudinal Tracking of Labeled Biomolecules
Longitudinal tracking involves monitoring the location and concentration of a labeled biomolecule over an extended period. This provides critical information on the dynamic processes of drug delivery, target engagement, and therapeutic response. cd-bioparticles.net The use of Azido-PEG4-CH2CO2-NHS to attach long-lived PET radionuclides or stable fluorescent dyes to biomolecules is a key strategy for enabling these studies.
The aforementioned study using the ⁸⁹Zr-labeled anti-CEA antibody is a clear example of longitudinal tracking. nih.gov PET imaging was conducted at multiple time points post-injection (up to 96 hours), allowing researchers to observe the gradual accumulation of the antibody in the tumor and its clearance from circulation and non-target tissues. This type of multi-day study is essential for evaluating antibody-based therapeutics and imaging agents. nih.gov
A similar principle was demonstrated in a study tracking adeno-associated virus (AAV) capsids in the brain using PET. While a slightly different linker was used (tetrazine-PEG5-NHS), the methodology illustrates the concept perfectly. Researchers were able to modify the AAV capsid surface and track its accumulation and distribution in the brain via PET imaging at 4, 24, and 48 hours after injection. nih.gov This allowed for a dynamic view of the vector's ability to cross the blood-brain barrier and engage its target tissue over time. nih.gov The ability to create stable, covalently linked conjugates using reagents like Azido-PEG4-CH2CO2-NHS is fundamental to the success of such longitudinal imaging protocols.
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation / Other Names |
|---|---|
| Azido-PEG4-CH2CO2-NHS | Azido-PEG4-NHS ester |
| Polyethylene Glycol | PEG |
| N-hydroxysuccinimide | NHS |
| Zirconium-89 | ⁸⁹Zr |
| Copper-64 | ⁶⁴Cu |
| Exendin-4 | - |
| Deferoxamine | DFO |
| Adeno-associated virus | AAV |
Impact in Chemical Biology and Material Science Research
Probing Biological Interactions
The ability to specifically label and connect biomolecules makes Azido-PEG4-CH2CO2-NHS invaluable for dissecting complex biological interactions. Its application spans from studying individual protein communications to investigating intricate cellular pathways.
Azido-PEG4-CH2CO2-NHS is a valuable reagent for elucidating protein-protein interactions. chemimpex.comaxispharm.com Researchers can label a protein of interest using the NHS ester, which targets primary amines. dcchemicals.com The introduced azide (B81097) group can then be used in a click reaction to attach a reporter molecule (like a fluorescent dye), a binding partner, or a handle for affinity purification. This enables the detection and analysis of interaction dynamics.
A sophisticated application of this chemistry is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. medchemexpress.commedchemexpress.com Azido-PEG-NHS esters serve as linkers in PROTAC construction, connecting the ligand for the target protein to the ligand for the E3 ligase. medchemexpress.com
Understanding how ligands bind to their receptors is fundamental in drug discovery and cell biology. Azido-PEG4-CH2CO2-NHS facilitates these studies by enabling the labeling of ligands. For instance, a small molecule, peptide, or protein ligand can be functionalized with the linker via its amine groups. The azide-modified ligand can then be used in various assays. It can be clicked onto a fluorescent probe to visualize binding to receptors on the cell surface or immobilized on a sensor surface to quantify binding kinetics, for example, in surface plasmon resonance (SPR) experiments. A notable application involved using a similar "click" chemistry approach to label the muscarinic M1 antagonist pirenzepine (B46924) to study its receptor interactions. windows.net
The investigation of dynamic cellular processes is greatly enhanced by the ability to tag and trace specific biomolecules within a living system. chemimpex.comhuatengsci.com Azido-PEG4-CH2CO2-NHS is used to attach probes to proteins or other amine-containing molecules, allowing researchers to visualize their localization and trafficking in real-time.
Furthermore, the azide group is a key component of bioorthogonal chemistry, which involves reactions that can occur in living organisms without interfering with native biochemical processes. unimi.it A powerful technique is metabolic labeling, where cells are fed with an azido-modified sugar, such as N-tetraacylated azido (B1232118) acetyl-galactosamine (Ac4GalNAz). unimi.it The cells incorporate these sugars into their glycoproteins, displaying azide groups on the cell surface. These azides can then be specifically targeted with molecules functionalized with a reactive partner like DBCO or BCN for strain-promoted click chemistry, enabling cell-surface engineering, imaging, and tracking. medchemexpress.comunimi.it
Table 1: Applications of Azido-PEG4-CH2CO2-NHS in Chemical Biology
| Application Area | Technique | Description | Research Goal | References |
|---|---|---|---|---|
| Protein-Protein Interactions | Bioconjugation & Click Chemistry | Labeling a protein with the NHS ester, followed by a click reaction to attach a probe or another protein. | Detection and analysis of interaction partners; affinity purification. | chemimpex.comaxispharm.com |
| PROTAC Synthesis | Used as a linker to connect a target protein ligand with an E3 ligase ligand. | Inducing targeted protein degradation to study protein function. | medchemexpress.commedchemexpress.com | |
| Receptor-Ligand Binding | Ligand Labeling | Covalently attaching the linker to a ligand to introduce an azide handle. | Visualizing ligand binding to cell-surface receptors; quantifying binding kinetics. | windows.net |
| Cellular Processes | Metabolic Labeling & Bioorthogonal Chemistry | Introducing azide groups onto cell surfaces via metabolic pathways for subsequent click reactions. | Tracking cells, imaging cell-surface glycans, and targeted delivery to specific cells. | chemimpex.comunimi.it |
Analysis of Receptor-Ligand Binding
Development of Functionalized Polymeric Materials
In material science, Azido-PEG4-CH2CO2-NHS is instrumental in creating advanced polymeric materials with tailored properties for biomedical and technological applications. huatengsci.com
Creating surfaces that are compatible with biological systems is a major goal in the development of medical implants, biosensors, and drug delivery nanoparticles. The modification of material surfaces with PEG, a process known as PEGylation, is a widely used strategy to improve biocompatibility by reducing non-specific protein adsorption and minimizing immune responses. axispharm.com
Azido-PEG4-CH2CO2-NHS is ideal for this purpose. The NHS ester can react with surfaces that have been pre-functionalized with primary amines. This process coats the surface with the hydrophilic PEG chains. The terminal azide groups then provide a reactive site for further functionalization through click chemistry, allowing for the attachment of bioactive molecules such as peptides, antibodies, or enzymes to create a specific, biofunctional interface. axispharm.com
"Smart materials" are designed to respond to specific environmental stimuli, such as changes in pH, temperature, or the presence of a particular biomolecule. The versatility of Azido-PEG4-CH2CO2-NHS facilitates the development of such materials. By using the linker to attach stimulus-responsive molecules to a polymer backbone or surface, researchers can create materials with tunable properties.
For example, a hydrogel could be functionalized with this linker. The azide groups can then be used to "click" on therapeutic molecules or cross-linkers that contain a stimulus-sensitive bond. This would allow the hydrogel to release its payload or change its mechanical properties in response to a specific biological signal. The bioorthogonal nature of the click reaction is a significant advantage, as it allows for the modification of the material in the presence of sensitive biological components without causing unwanted side reactions. unimi.it This opens the door to creating sophisticated materials for applications like targeted drug delivery and tissue engineering. chemimpex.comhuatengsci.com
Table 2: Applications of Azido-PEG4-CH2CO2-NHS in Material Science
| Application Area | Technique | Description | Outcome | References |
|---|---|---|---|---|
| Biocompatible Surfaces | Surface PEGylation | The NHS ester reacts with amine-functionalized surfaces to attach the PEG linker. | Enhanced biocompatibility, reduced protein fouling, and provides an azide handle for further modification. | axispharm.com |
| Biofunctionalization | The terminal azide is used to attach specific biomolecules (e.g., antibodies, enzymes) via click chemistry. | Creation of surfaces with specific biological activity for biosensors or targeted therapies. | huatengsci.comaxispharm.com |
| Smart Materials | Stimulus-Responsive Functionalization | Attaching molecules that respond to environmental cues (pH, enzymes, light) to a polymer scaffold using the linker. | Materials with properties that can be tuned on-demand for applications like controlled drug release. | chemimpex.comunimi.it |
Table of Mentioned Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| Azido-PEG4-CH2CO2-NHS | N3-PEG4-SCM |
| N-hydroxysuccinimide | NHS |
| Polyethylene (B3416737) glycol | PEG |
| Copper-catalyzed Azide-Alkyne Cycloaddition | CuAAC |
| Strain-promoted Azide-Alkyne Cycloaddition | SPAAC |
| Proteolysis-Targeting Chimera | PROTAC |
| N-tetraacylated azido acetyl-galactosamine | Ac4GalNAz |
| Dibenzocyclooctyne | DBCO |
Applications in Tissue Engineering and Regenerative Medicine
The development of biocompatible scaffolds that mimic the native extracellular matrix (ECM) is a cornerstone of tissue engineering. Azido-PEG4-CH2CO2-NHS serves as a critical tool in the fabrication of such scaffolds, particularly in the formation of advanced hydrogel networks. Its utility lies in its ability to covalently modify biological polymers like collagen and hyaluronic acid, introducing azide functionalities that can participate in bioorthogonal crosslinking reactions.
In pioneering research, this linker is used to create in situ-forming hydrogels for tissue repair. nih.gov The NHS ester end of Azido-PEG4-CH2CO2-NHS reacts with primary amines on proteins like collagen, functionalizing the biopolymer with azide groups (collagen-azide). acs.orgbiorxiv.org This modified collagen can then be crosslinked with a second polymer that has been functionalized with a complementary strained alkyne group, such as dibenzocyclooctyne (DBCO). nih.govbiorxiv.org The reaction between the azide and DBCO, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is highly specific and proceeds efficiently under physiological conditions without the need for toxic catalysts. nih.govnih.gov
This strategy has been successfully applied to create bio-orthogonally crosslinked hydrogels for corneal repair. nih.govnih.gov By mixing azide-modified collagen with DBCO-modified collagen or azide-modified hyaluronic acid with DBCO-modified collagen, researchers have fabricated hydrogels with tunable mechanical properties and high transparency, essential for corneal applications. nih.govnih.govgoogle.com The resulting hydrogel forms a stable, cell-adhesive scaffold that supports tissue regeneration. nih.gov
| Component 1 | Component 2 | Crosslinking Chemistry | Key Outcome | Research Focus |
| Collagen-Azide (via Azido-PEG-NHS) | DBCO-Collagen | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Tunable mechanical properties, high storage modulus (up to ~85 Pa). nih.gov | In situ-forming corneal stromal substitute. nih.gov |
| Hyaluronate-Azide (via Azido-PEG-NHS) | DBCO-Collagen | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Highly transparent hydrogel with improved mechanical properties and >97% water content. nih.gov | Suture-free corneal defect repair. nih.gov |
| Collagen-Azide (via Azido-PEG-NHS) | PEG-DBCO | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reinforcement of fibrillar collagen networks, forming interpenetrating networks. acs.orgbiorxiv.org | Enhanced stability of collagen hydrogels for cell scaffolding. acs.orgbiorxiv.org |
Bioconjugation in Synthetic Biology and Biotechnology
The ability to specifically and stably attach synthetic molecules to biological entities is fundamental to synthetic biology and biotechnology. Azido-PEG4-CH2CO2-NHS provides a robust method for this bioconjugation, enabling the creation of novel functional constructs.
Enzyme Immobilization and Biocatalysis
Immobilizing enzymes onto solid supports is crucial for their application in industrial biocatalysis, enhancing their stability, reusability, and separation from reaction products. Traditional methods often rely on random conjugation, which can lead to loss of enzyme activity. chinesechemsoc.orgnih.gov
The use of Azido-PEG4-CH2CO2-NHS facilitates a more controlled and site-specific immobilization strategy. The workflow involves two main stages:
Enzyme Functionalization: The NHS ester of the linker reacts with primary amine groups (e.g., lysine (B10760008) residues) on the enzyme's surface. This step attaches a flexible, hydrophilic PEG chain terminating in an azide group to the enzyme. windows.net
Surface Immobilization: The azide-functionalized enzyme is then covalently attached to a support matrix (e.g., nanofibers, beads, or membranes) that has been pre-functionalized with a terminal alkyne or a strained cyclooctyne (B158145) (like DBCO or BCN). chinesechemsoc.orgbroadpharm.com This "click" reaction forms a stable, inert triazole linkage, securely anchoring the enzyme to the support. chinesechemsoc.org
This approach offers significant advantages over older methods, such as those using NHS-maleimide crosslinkers, by providing greater stability of the reagents and higher specificity in the coupling reaction, which helps to preserve the enzyme's native conformation and activity. chinesechemsoc.org
| Feature | Azide-PEG-NHS & Click Chemistry | Traditional NHS-Maleimide Chemistry |
| Specificity | High; bioorthogonal reaction targets only azide and alkyne groups. chinesechemsoc.org | Lower; maleimide (B117702) can have side reactions with residues other than thiols. chinesechemsoc.org |
| Stability | Azide and NHS ester groups offer good shelf-life and reaction stability. chinesechemsoc.orgbroadpharm.com | NHS esters are susceptible to hydrolysis; maleimide stability can be an issue. chinesechemsoc.org |
| Control | Allows for precise, site-specific attachment when combined with protein engineering. | Often results in random attachment to available cysteine/lysine residues. |
| Efficiency | High reaction yield under mild, aqueous conditions. chinesechemsoc.org | Can be less efficient and require more stringent reaction conditions. |
Development of Biosensors and Bioelectronic Devices
The performance of biosensors relies heavily on the effective immobilization of biorecognition molecules (e.g., antibodies, aptamers, or enzymes) onto a transducer surface. Azido-PEG4-CH2CO2-NHS is instrumental in developing robust and sensitive biosensors by enabling controlled surface functionalization. uliege.be
The process for fabricating a biosensor surface using this linker typically follows a modular strategy:
Surface Preparation: The sensor substrate (e.g., a gold surface, silica (B1680970) nanoparticle, or germanium crystal) is first modified to present primary amine groups. uliege.benih.gov
Linker Attachment: The amine-functionalized surface is treated with Azido-PEG4-CH2CO2-NHS. The NHS ester reacts with the surface amines, creating a dense layer of terminal azide groups tethered by flexible PEG spacers. nih.govnih.gov This PEG layer also helps to prevent non-specific protein adsorption, reducing background noise. nih.gov
Biomolecule Conjugation: An alkyne-modified biorecognition molecule (e.g., a DBCO-labeled antibody) is introduced. It specifically "clicks" onto the azide-functionalized surface via SPAAC, resulting in a stable, covalent, and oriented immobilization. nih.govrsc.org
| Step | Reagent/Component | Purpose |
| 1. Surface Priming | (e.g.) Polyethyleneimine (PEI) | To introduce primary amine (-NH₂) groups onto the substrate surface. nih.gov |
| 2. Surface Functionalization | Azido-PEG4-CH2CO2-NHS | To convert surface amines to terminal azides (-N₃) via NHS ester reaction. nih.gov |
| 3. Probe Preparation | Antibody + DBCO-PEG-NHS | To functionalize the biorecognition molecule with a complementary alkyne group. nih.gov |
| 4. Immobilization | Azide-Surface + DBCO-Antibody | To covalently attach the antibody to the surface via a stable SPAAC "click" reaction. nih.gov |
Challenges and Future Directions
Overcoming Limitations in Bioconjugation Efficiency and Specificity
A primary challenge in bioconjugation lies in achieving high efficiency and specificity. oxfordglobal.com The N-hydroxysuccinimide (NHS) ester end of Azido-PEG4-CH2CO2-NHS targets primary amines, such as those on lysine (B10760008) residues and the N-terminus of proteins. ku.eduwindows.net However, the abundance of these amines on the surface of large proteins can lead to a heterogeneous mixture of conjugates, making reproducible and selective modification difficult. ku.edunih.gov The reaction conditions, such as pH, must be carefully controlled to balance the rate of reaction with the hydrolysis of the NHS ester. ku.edu
Future strategies to enhance specificity include the genetic engineering of monoclonal antibodies to introduce uniquely reactive sites, such as non-natural amino acids with azide (B81097) or alkyne tags. ku.edunih.gov This allows for site-specific conjugation, leading to more homogeneous products with potentially improved therapeutic profiles. nih.gov
Addressing Immunogenicity and Biodegradation of PEGylated Conjugates
While polyethylene (B3416737) glycol (PEG) is generally considered non-immunogenic and biocompatible, studies have shown that it can elicit an immune response, leading to the formation of anti-PEG antibodies. biochempeg.commdpi.comnih.gov This can result in the accelerated clearance of PEGylated conjugates from the bloodstream, a phenomenon known as the "accelerated blood clearance (ABC) phenomenon". biochempeg.commdpi.com In rare cases, hypersensitivity reactions and even anaphylactic shock have been observed with PEG-containing agents. biochempeg.com
The biodegradation of PEG is also a significant consideration. While once thought to be non-biodegradable, evidence suggests that PEG can undergo oxidative degradation under biological conditions. researchgate.nettu-dresden.de The accumulation of high molecular weight PEG in cells can lead to vacuolization. biochempeg.comresearchgate.net
Future research is focused on developing new strategies to mitigate these issues. This includes exploring alternative polymers to PEG that may have a lower immunogenic potential and more predictable biodegradation pathways. tu-dresden.de
Scale-Up and GMP Manufacturing Considerations
The transition from laboratory-scale synthesis to large-scale Good Manufacturing Practice (GMP) production of heterobifunctional PEG linkers like Azido-PEG4-CH2CO2-NHS presents several challenges. jenkemusa.comdrugdiscoverytrends.com Maintaining consistency in product quality, purity, and activity at a larger scale is critical. jenkemusa.comcatalysis.blog The cost of raw materials and the complexity of the synthesis and purification processes can also be significant hurdles. drugdiscoverytrends.comcatalysis.blog
Several companies specialize in the GMP manufacturing of a wide range of PEG derivatives, offering custom synthesis to meet specific quality requirements for pharmaceutical and biotech applications. jenkemusa.comjenkemusa.combiochempeg.comclinicalresearchnewsonline.com These manufacturers adhere to stringent quality management systems, such as ISO 9001 and ISO 13485, and follow ICH Q7 guidelines for GMP manufacture. jenkemusa.comjenkemusa.com
Table 1: Key Considerations in GMP Manufacturing of PEG Linkers
| Consideration | Description |
|---|---|
| Purity | High purity is essential to avoid side reactions and ensure the safety and efficacy of the final bioconjugate. |
| Polydispersity | A low polydispersity index (PDI) indicates a more homogeneous product with consistent properties. |
| Functional Group Integrity | Ensuring the reactivity of the terminal functional groups (azide and NHS ester) is maintained throughout the manufacturing process. |
| Traceability | Back-integration to the polymerization of ethylene (B1197577) oxide allows for complete traceability for regulated customers. jenkemusa.com |
| Scalability | The manufacturing process must be scalable to produce quantities ranging from grams to kilograms while maintaining quality. jenkemusa.comjenkemusa.com |
Development of Novel Reaction Chemistries and Orthogonal Approaches
The azide group on Azido-PEG4-CH2CO2-NHS allows for its use in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). aatbio.comku.edunih.gov These reactions are highly efficient and selective. nih.gov
The development of novel, bio-orthogonal reaction chemistries is an active area of research. nih.gov These new methods aim to provide alternative conjugation strategies that are compatible with biological systems and offer different selectivities. acs.org For instance, the tetrazine ligation is another fast and versatile bio-orthogonal reaction. researchgate.net The use of heterotrifunctional linkers with multiple orthogonal reactive groups allows for the construction of more complex and well-defined bioconjugates. ualberta.ca
Integration with Artificial Intelligence and Machine Learning for Conjugate Design
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in drug discovery and development, including the design of bioconjugates. researchgate.netnih.govresearchgate.netmednexus.org AI algorithms can analyze vast datasets to predict the properties of different conjugate designs, such as their stability, efficacy, and potential toxicity. researchgate.netnih.govtci-thaijo.org
ML models can be used to optimize various parameters of PEGylated conjugates, including the length of the PEG linker and the site of conjugation, to achieve the desired pharmacokinetic and pharmacodynamic profiles. researchgate.netnih.gov By simulating the behavior of nanoparticles in physiological conditions, AI can help in designing carriers with ideal drug release kinetics and reduced toxicity. researchgate.net This computational approach can accelerate the development of new and improved bioconjugates by reducing the need for extensive trial-and-error experimentation. tci-thaijo.org
Q & A
Basic Questions
Q. What are the key structural features and functional groups of Azido-PEG4-CH2CO2-NHS, and how do they influence its reactivity in bioconjugation experiments?
- Azido-PEG4-CH2CO2-NHS comprises three critical components: (1) an azide (-N₃) group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click reactions; (2) a tetraethylene glycol (PEG4) spacer enhancing solubility and reducing steric hindrance; and (3) an NHS ester enabling amine-reactive conjugation (e.g., with lysine residues or amine-modified biomolecules) .
- Methodological Insight : When designing conjugation protocols, prioritize reaction order: first perform NHS-ester coupling (pH 8–9, 4°C) to preserve azide functionality, followed by click chemistry under copper-free conditions (e.g., DBCO-alkyne) to avoid protein denaturation .
Q. What safety precautions are essential when handling Azido-PEG4-CH2CO2-NHS in the laboratory?
- The compound is classified as acutely toxic (oral, dermal), causes skin/eye irritation, and may induce respiratory sensitization (H302, H315, H319, H335) . Critical precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to minimize inhalation of aerosols .
- Storage : Store desiccated at -20°C, protected from light and moisture to prevent NHS ester hydrolysis .
Q. How can researchers optimize solubility and stability of Azido-PEG4-CH2CO2-NHS in aqueous and organic reaction systems?
- Solubility : The PEG4 spacer confers water solubility, but DMSO or DMF is recommended for stock solutions (10–50 mM). Avoid prolonged exposure to aqueous buffers (pH > 8) to prevent premature NHS ester hydrolysis .
- Stability : Monitor degradation via HPLC or MALDI-TOF; hydrolyzed byproducts (e.g., carboxylic acid derivatives) reduce conjugation efficiency .
Advanced Research Questions
Q. How can competing side reactions (e.g., NHS ester hydrolysis vs. azide dimerization) be minimized during multi-step bioconjugation workflows?
- Kinetic Control : Conduct NHS-ester coupling first (short incubation, 1–2 hours, 4°C) to minimize hydrolysis. Use excess amine-containing substrates (1.5–2× molar ratio) to drive reaction completion .
- Azide Stability : Avoid copper catalysts until the final click chemistry step. For copper-free reactions, employ DBCO derivatives to prevent azide oxidation or dimerization .
- Analytical Validation : Confirm intermediate products via LC-MS or SDS-PAGE to identify side products (e.g., hydrolyzed NHS esters) .
Q. What strategies are effective in resolving contradictory data when Azido-PEG4-CH2CO2-NHS exhibits batch-dependent variability in conjugation efficiency?
- Batch Quality Control : Characterize each batch using NMR (¹H, ¹³C) to verify PEG spacer integrity and azide/NHS ester ratios .
- Reaction Parameter Standardization : Document pH, temperature, and solvent purity. For example, trace amines in DMSO can prematurely react with NHS esters, reducing yield .
- Reference Standards : Include a positive control (e.g., fluorescently labeled BSA) to normalize efficiency metrics across experiments .
Q. How can the stability of Azido-PEG4-CH2CO2-NHS conjugates be assessed under physiological conditions for drug delivery applications?
- In Vitro Stability Assays : Incubate conjugates in PBS (pH 7.4, 37°C) and analyze degradation via SEC-HPLC or fluorescence quenching over 24–72 hours .
- Competing Ligand Challenges : Add excess free amines (e.g., glycine) to simulate in vivo competition and assess linker robustness .
- Mass Spectrometry : Identify cleavage products (e.g., PEG4 fragments) to pinpoint instability mechanisms .
Data Analysis and Experimental Design
Q. What analytical techniques are most suitable for characterizing Azido-PEG4-CH2CO2-NHS conjugates, and how should data discrepancies be interpreted?
- Primary Techniques :
- MALDI-TOF/MS : Detects mass shifts (+388 Da for PEG4-NHS adducts) .
- Fluorescence Polarization : Validates binding affinity changes post-conjugation .
- Discrepancy Resolution : If SDS-PAGE shows smeared bands, consider PEG-induced aggregation; use SEC-MALS for size heterogeneity analysis .
Q. How should researchers design controlled experiments to isolate the contribution of the PEG4 spacer in conjugate pharmacokinetics?
- Comparative Studies : Synthesize analogs with shorter/longer PEG chains (e.g., PEG2 vs. PEG6) and compare in vivo circulation half-life (t½) via radioactive or fluorescent labeling .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to assess PEG4’s role in reducing non-specific interactions .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
